molecular formula C6H14ClNO2 B2674058 5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1955494-69-5

5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2674058
CAS No.: 1955494-69-5
M. Wt: 167.63
InChI Key: KNMOZBOMDXHCKW-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl and a molecular weight of 167.64 g/mol . This compound is characterized by a pyrrolidine ring substituted with a methoxymethyl group and a hydroxyl group, and it is commonly used in various scientific research applications.

Preparation Methods

The synthesis of 5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Chemical Reactions Analysis

5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or substrate, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride can be compared with other pyrrolidine derivatives, such as:

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMOZBOMDXHCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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